Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate
Description
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate (CAS: 335407-15-3) is a thiophene-based small molecule characterized by a multi-substituted heterocyclic core. Its structure includes:
- A thiophene ring substituted at positions 2, 3, 4, and 3.
- A 3,4,5-trimethoxybenzamido group at position 2, contributing electron-donating methoxy groups.
- A 2-fluorophenyl carbamoyl moiety at position 5, introducing fluorine’s electronegative and hydrophobic properties.
- A methyl ester at position 3 and a methyl group at position 4, enhancing lipophilicity and steric bulk.
This compound is synthesized via benzotriazole-mediated coupling reactions, as evidenced by methods used for analogous thiophene derivatives (e.g., condensation of thiourea with esters followed by hydrolysis and amide coupling) . Safety guidelines emphasize handling precautions due to uncharacterized toxicity .
Properties
Molecular Formula |
C24H23FN2O7S |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
methyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23FN2O7S/c1-12-18(24(30)34-5)23(35-20(12)22(29)26-15-9-7-6-8-14(15)25)27-21(28)13-10-16(31-2)19(33-4)17(11-13)32-3/h6-11H,1-5H3,(H,26,29)(H,27,28) |
InChI Key |
HXQAKINTFZYCBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the fluorophenyl and trimethoxybenzamido groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Biological Applications
-
Anticancer Activity:
- Research indicates that compounds similar to methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate exhibit anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties:
- Enzyme Inhibition:
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of Thiophene Ring:
- The initial step often includes the synthesis of the thiophene core through cyclization reactions involving appropriate precursors.
-
Substitution Reactions:
- Subsequent steps involve introducing the fluorophenyl and carbamoyl groups via nucleophilic substitution methods, which are critical for enhancing the compound's biological activity.
- Final Esterification:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the efficacy of similar thiophene derivatives in inhibiting tumor growth in vivo. The researchers reported a significant reduction in tumor size in treated groups compared to controls, suggesting potential for further development as anticancer agents .
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against various bacterial strains. The results indicated strong antibacterial activity, particularly against resistant strains, showcasing its potential as a new class of antimicrobial agents .
Mechanism of Action
The mechanism of action of Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate would depend on its specific interactions with molecular targets. Potential targets may include enzymes, receptors, and other proteins involved in various biological pathways. Detailed studies would be required to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related thiophene derivatives, focusing on substituent variations and physicochemical properties:
Key Structural and Functional Differences:
Substituent Effects on Lipophilicity: The 2-fluorophenyl group in the target compound introduces moderate lipophilicity and electronic effects, whereas the 2-ethoxyphenyl analog (CAS: 335408-94-1) has higher lipophilicity due to the ethoxy group’s larger size .
Electronic and Steric Modifications: The 3,4,5-trimethoxybenzamido moiety (common in all except Y200-6262) provides electron-rich aromaticity, aiding in π-π stacking interactions. Replacing this with 2-methylbenzamido (Y200-6262) simplifies the structure but reduces electronic diversity . Fluorine’s electronegativity in the target compound may influence binding affinity compared to non-halogenated analogs .
Synthetic Accessibility :
- Benzotriazole-mediated coupling (as used for related thiophenes) is a versatile method for introducing diverse amide substituents . Ethyl ester hydrolysis and subsequent coupling steps are critical for generating carboxylate derivatives .
Safety and Handling :
- The target compound and its analogs lack comprehensive toxicological data, necessitating strict adherence to safety protocols (e.g., PPE, ventilation) during handling .
Research Findings and Implications
- Structural Optimization : Substituting the 2-fluorophenyl group with bulkier alkoxy groups (e.g., ethoxy) may enhance target engagement in hydrophobic binding pockets, as seen in pesticidal thiophenes .
- Synthetic Challenges : Multi-step syntheses require precise control of reaction conditions (e.g., LiHMDS-mediated couplings at low temperatures) to avoid side products .
Biological Activity
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate (CAS No. 518350-22-6) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . It features a thiophene ring substituted with various functional groups, including a fluorophenyl carbamoyl group and a trimethoxybenzamido moiety. The presence of these groups suggests potential interactions with biological targets, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that derivatives of thiophene compounds exhibit antimicrobial activity. For instance, a study demonstrated that similar compounds could inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The structural features of this compound may contribute to its effectiveness against these pathogens by interfering with essential metabolic pathways or cell wall synthesis.
Anticancer Activity
The compound's structural analogs have shown promise in anticancer studies. For example, modifications in the thiophene structure have been linked to increased cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways, such as the PI3K/Akt and MAPK pathways.
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds similar to this compound can act as inhibitors of specific enzymes involved in disease processes. For example, some derivatives have been identified as inhibitors of the enzyme MbtI, which plays a crucial role in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. This inhibition can disrupt bacterial cell wall integrity and lead to cell death.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A series of thiophene derivatives were tested against M. tuberculosis.
- Results showed that certain modifications led to enhanced activity compared to standard treatments.
- The study highlighted the importance of fluorine substitution in improving antimicrobial potency.
-
Cytotoxicity Assays :
- In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on several cancer cell lines.
- Mechanistic studies indicated that the compound induced apoptosis through caspase activation.
-
Enzyme Inhibition Studies :
- A detailed kinetic analysis showed that this compound could inhibit MbtI with an IC50 value comparable to established inhibitors.
- Structural analysis suggested binding interactions that stabilize the enzyme-inhibitor complex.
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
